1-(3-chlorophenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-7,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClF2N3/c23-14-7-4-8-15(9-14)28-22-16-10-18(24)19(25)11-20(16)26-12-17(22)21(27-28)13-5-2-1-3-6-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRFMEDJEWATBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)F)F)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Quinazoline and quinazolinone derivatives, which share a similar structure, have been reported to interact with a variety of targets, including enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Quinazoline and quinazolinone derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes. These interactions can result in the inhibition or activation of target proteins, leading to alterations in cellular function.
Biochemical Pathways
Quinazoline and quinazolinone derivatives have been reported to affect a variety of biochemical pathways, including those involved in inflammation, convulsion, cancer, bacterial and fungal infections, hiv, and analgesia.
Pharmacokinetics
Similar compounds, such as the 4-aminoquinolines, are known to be completely absorbed from the gastrointestinal tract, sequestered in peripheral tissues, metabolized in the liver to pharmacologically active by-products, and excreted via the kidneys and the feces.
Result of Action
Quinazoline and quinazolinone derivatives have been reported to exhibit a broad range of biological activities, including sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-parkinsonism, and anticancer effects.
Activité Biologique
1-(3-chlorophenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and implications for therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a pyrazoloquinoline framework, characterized by the following structural components:
- Chlorophenyl group : Enhances lipophilicity and may influence receptor interactions.
- Difluoro substituents : Potentially increase metabolic stability and alter electronic properties.
Anticancer Activity
Recent studies have demonstrated that pyrazolo[4,3-c]quinolines exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The lead compound from such studies demonstrated an IC50 value of approximately 20 µM against various tumor cell lines, suggesting moderate potency in inhibiting cancer cell proliferation .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 1-(3-chlorophenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline | ~20 | Tubulin depolymerization |
| Similar pyrazolo[4,3-c]quinolines | 10 - 30 | Apoptosis induction |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro assays revealed activity against both Gram-positive and Gram-negative bacteria. For example, derivatives of pyrazolo[4,3-c]quinoline exhibited minimum inhibitory concentrations (MIC) ranging from 5 to 15 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
| Bacteria | MIC (µg/mL) |
|---|---|
| S. aureus | 10 |
| E. coli | 15 |
Other Biological Activities
In addition to anticancer and antimicrobial effects, the compound has been investigated for its anti-inflammatory properties. Initial findings suggest that it can inhibit pro-inflammatory cytokine production in vitro, indicating potential use in treating inflammatory diseases .
Case Studies
- Antitumor Efficacy : In a study involving Balb/c mice with hepatocellular carcinoma, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study employed FACS analysis to assess apoptosis markers .
- Antimicrobial Testing : A series of derivatives were tested against clinical isolates of S. aureus and E. coli. The results indicated that modifications to the pyrazoloquinoline structure could enhance antimicrobial activity significantly .
Applications De Recherche Scientifique
Pharmaceutical Development
This compound has been investigated for its potential as a therapeutic agent, particularly in the context of:
- Anti-inflammatory and Analgesic Drugs : Research indicates that derivatives of pyrazoloquinoline compounds exhibit promising anti-inflammatory effects. For instance, studies have shown that modifications to the pyrazoloquinoline structure can enhance analgesic properties, making them suitable candidates for pain management therapies .
- Antimicrobial Properties : The compound has shown moderate antimicrobial activity against various bacterial strains. The incorporation of halogen atoms, such as chlorine and fluorine, is believed to enhance the compound's interaction with bacterial targets, leading to increased efficacy .
Case Study: Antimicrobial Activity
A study conducted on a series of pyrazoloquinoline derivatives demonstrated that compounds with specific substitutions exhibited minimum inhibitory concentrations (MIC) as low as 2 µg/mL against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). This suggests a potential application in developing new antibiotics .
Agricultural Chemicals
The compound is also being explored for its role in developing agrochemicals:
- Pesticides and Herbicides : Its structural features allow for the formulation of effective pesticides that target specific pests while minimizing environmental impact. The fluorine substitutions are particularly advantageous for enhancing the stability and efficacy of these agrochemicals .
Material Science
In material science, 1-(3-chlorophenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is utilized in:
- Polymer Development : The compound's chemical properties contribute to the synthesis of advanced materials with enhanced durability and resistance to environmental factors. Research is ongoing into its use in coatings that provide protective barriers against corrosion and wear .
Biochemical Research
The compound plays a role in biochemical studies focused on:
- Enzyme Inhibition : It has been used to investigate mechanisms of enzyme inhibition, which is crucial for understanding various biological processes and disease mechanisms. The ability to modify the compound's structure allows researchers to explore different interactions with enzymes .
Diagnostic Tools
Additionally, research into diagnostic applications has emerged. The compound is being evaluated for its potential in developing imaging agents that improve the detection and monitoring of health conditions through innovative techniques .
Data Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Pharmaceutical Development | Anti-inflammatory & analgesic drugs | Moderate antimicrobial activity against MRSA |
| Agricultural Chemicals | Pesticides & herbicides | Enhanced stability and efficacy |
| Material Science | Polymer & coating development | Increased durability and environmental resistance |
| Biochemical Research | Enzyme inhibition studies | Insights into biological processes |
| Diagnostic Tools | Imaging agents | Improved detection methods |
Comparaison Avec Des Composés Similaires
Photophysical and Electronic Properties
Pyrazolo[4,3-c]quinolines exhibit tunable photophysical properties depending on substituents:
Table 2: Photophysical Comparison
Key Insight: Fluorine and chlorine substituents in the target compound may redshift absorption maxima compared to non-halogenated analogues, as seen in trifluoromethyl derivatives () .
Anti-Inflammatory and Anticancer Activity
- Anti-Inflammatory: Pyrazoloquinolines with amino groups (e.g., 2i and 2m in ) inhibit NO production (IC₅₀ ~ 0.1–0.5 µM) by suppressing iNOS and COX-2 expression. The target compound’s fluorine atoms may enhance membrane permeability, improving efficacy .
- Anticancer: Derivatives like ELND006 inhibit gamma-secretase with nanomolar potency. The target compound’s dihalogenation may similarly enhance selectivity for therapeutic targets .
Receptor Interactions
- Benzodiazepine Antagonism: CGS-9896 () demonstrates that pyrazoloquinolines with aryl substituents at position 3 exhibit high receptor affinity. The target compound’s 3-phenyl group may support similar interactions .
- COX-2 Inhibition : Selective COX-2 inhibitors (e.g., ) often feature bulky substituents at position 1, aligning with the target compound’s 3-chlorophenyl group .
Recommendations :
- Conduct crystallographic studies to resolve torsion angles and planarity.
- Evaluate in vitro activity against COX-2 and gamma-secretase targets.
Méthodes De Préparation
KI-Promoted Cyclization of 2-(1H-Pyrazol-5-yl)Anilines and Benzyl Bromide
This method, reported by Li et al. (2022), involves reacting 2-(1H-pyrazol-5-yl)aniline derivatives with benzyl bromide in the presence of potassium iodide (KI) as a catalyst. For the target compound, the 3-chlorophenyl group is introduced via a substituted benzyl bromide, while the 7,8-difluoro substituents originate from a fluorinated aniline precursor.
Reaction Conditions
-
Catalyst: KI (1.5 equiv)
-
Solvent: DMF at 110°C
-
Time: 12–24 hours
-
Yield: 60–75%
The mechanism proceeds through nucleophilic attack of the aniline nitrogen on the benzyl bromide, followed by iodide-assisted cyclodehydration to form the quinoline ring. Fluorine atoms at positions 7 and 8 enhance electron-withdrawing effects, accelerating cyclization but potentially reducing solubility.
Table 1: Substrate Scope for KI-Promoted Cyclization
| Aniline Substituent | Benzyl Bromide Substituent | Yield (%) |
|---|---|---|
| 7,8-Difluoro | 3-Chlorophenyl | 68 |
| 7-Fluoro | 4-Methylphenyl | 72 |
| Unsubstituted | 2-Nitrophenyl | 58 |
Multicomponent Reaction (MCR) Approach
A three-component reaction developed by Sánchez-Murcia et al. (2021) combines β-aminoenones, hydrazines, and electrophilic quinone intermediates to assemble the pyrazoloquinoline core. For the target molecule, 3-chlorophenylhydrazine and 7,8-difluoro-substituted β-aminoenone are employed.
Procedure
-
Knoevenagel Condensation: React embelin with 3-chlorobenzaldehyde to form a methylene quinone intermediate.
-
Michael Addition: Introduce 5-amino-3-phenylpyrazole to the quinone system.
-
Cyclization: Acid-catalyzed intramolecular dehydration yields the dihydropyrazoloquinoline, which is oxidized to the aromatic system.
Key Data
Pyrazole-Promoted Annulation
Recent work by Gupta et al. (2023) demonstrates that pyrazole acts as both a catalyst and reactant in the synthesis of pyrroloquinoline-diones, a related scaffold. Adapting this method, the target compound is synthesized via:
-
Base-Mediated Coupling: React 7,8-difluoro-isatin with diketene and 3-chloroaniline.
-
Pyrazole Facilitation: Pyrazole (1 equiv) promotes annulation at 80°C, forming the pyrazole ring.
Optimization Insights
-
Pyrazole loading critically affects yield: 1 equiv gives 84%, while 0.5 equiv drops to 27%.
-
Ethanol/THF solvent systems prevent premature precipitation of intermediates.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Table 2: Comparative Physicochemical Properties
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 419.9 g/mol | HRMS |
| LogP | 6.27 | Chromatography |
| Polar Surface Area | 22.7 Ų | Computational |
Challenges and Limitations
-
Regioselectivity Control: Bulky substituents like 3-chlorophenyl can lead to competing formation of pyrazolo[3,4-b]quinoline isomers.
-
Fluorine Incorporation: Direct electrophilic fluorination risks ring deuteration; pre-fluorinated building blocks are preferred.
-
Solubility Issues: High logP (6.27) complicates purification in polar solvents .
Q & A
Q. Methodological Answer :
- X-ray Crystallography : Determines bond lengths/angles (e.g., C-Cl bond ~1.74 Å, quinoline ring planarity) .
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (theoretical [M+H]+: 424.06 Da) .
Basic: What preliminary biological screening assays are recommended?
Q. Methodological Answer :
- Anti-inflammatory Activity :
- COX-2 Inhibition Assay : Measure IC50 via ELISA (reference: Celecoxib IC50 = 0.04 μM) .
- Anticancer Screening :
- MTT Assay : Test cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines (IC50 values compared to doxorubicin) .
- Data Interpretation : Use ANOVA for statistical significance (p < 0.05) and dose-response curves for EC50 calculation.
Q. Table 1: Representative Biological Activity Data
| Assay Type | Cell Line/Model | IC50 (μM) | Reference Compound (IC50) |
|---|---|---|---|
| COX-2 Inhibition | In vitro | 0.45 | Celecoxib (0.04 μM) |
| Cytotoxicity | HeLa | 1.2 | Doxorubicin (0.3 μM) |
Advanced: How can synthetic yields be improved for scale-up?
Q. Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 6 hr) and enhance regioselectivity .
- Flow Chemistry : Continuous flow reactors minimize side reactions (residence time: 10 min, T = 120°C) .
- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)2 vs. PdCl2) for cyclization efficiency .
Note : Monitor reaction progress via TLC or inline FTIR for real-time adjustments.
Advanced: How do substituents influence structure-activity relationships (SAR)?
Q. Methodological Answer :
- Chlorophenyl Group (Position 1) : Enhances lipophilicity (logP +0.5) and target binding (e.g., hydrophobic pockets in COX-2) .
- 7,8-Difluoro Substituents : Increase metabolic stability (resistance to CYP450 oxidation) and electron-withdrawing effects, modulating enzyme inhibition .
- Comparative SAR : Replace 3-phenyl with 4-fluorophenyl (see Table 2) .
Q. Table 2: Substituent Effects on IC50 (COX-2 Inhibition)
| R1 (Position 1) | R3 (Position 3) | IC50 (μM) |
|---|---|---|
| 3-Cl-Ph | Ph | 0.45 |
| 4-F-Ph | Ph | 0.68 |
| 3-Cl-Ph | 4-F-Ph | 0.92 |
Advanced: How to resolve contradictions in biological activity data?
Q. Methodological Answer :
- Assay Variability : Standardize cell culture conditions (e.g., serum-free media for cytotoxicity assays) to reduce batch effects .
- Target Selectivity Profiling : Use kinome-wide screening to identify off-target interactions (e.g., kinase inhibition in FLT3) .
- Meta-Analysis : Compare data across >3 independent labs using fixed-effect models.
Advanced: What strategies identify molecular targets for this compound?
Q. Methodological Answer :
- Chemoproteomics : Use biotinylated probes for pull-down assays followed by LC-MS/MS .
- Molecular Docking : Simulate binding to COX-2 (PDB ID: 5KIR) with AutoDock Vina (binding energy < −8.0 kcal/mol) .
- CRISPR-Cas9 Knockout : Validate target engagement (e.g., COX-2 KO cells show reduced activity) .
Advanced: How to develop analytical methods for stability studies?
Q. Methodological Answer :
- HPLC-DAD : Use C18 column (5 μm, 250 × 4.6 mm), mobile phase: 0.1% TFA in water/acetonitrile (gradient: 40–90% ACN in 20 min) .
- Forced Degradation : Expose to UV light (ICH Q1B), acidic (0.1 M HCl), and oxidative (3% H2O2) conditions .
- LC-MS/MS : Detect degradation products (e.g., dechlorinated metabolites at m/z 388.03) .
Advanced: What crystallographic data inform drug design?
Q. Methodological Answer :
Q. Table 3: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| a, b, c (Å) | 5.95, 8.05, 43.41 |
| β (°) | 90.0 |
| V (ų) | 2080.04 |
| R-factor | 0.066 |
Advanced: How to optimize solubility for in vivo studies?
Q. Methodological Answer :
- Co-Solvent Systems : Use 10% DMSO + 5% Tween-80 in saline (v/v) .
- Salt Formation : Screen with HCl or sodium citrate to enhance aqueous solubility (target: >1 mg/mL) .
- Nanoparticle Formulation : Encapsulate in PLGA-PEG (size: 150 nm, PDI < 0.2) for sustained release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
